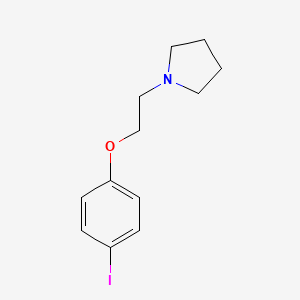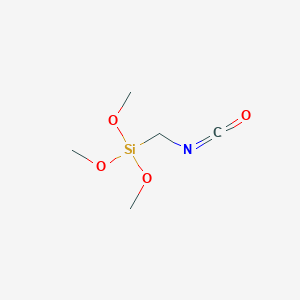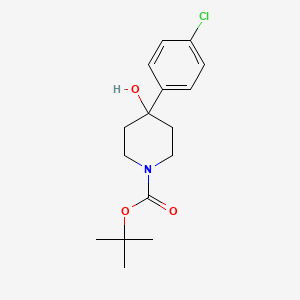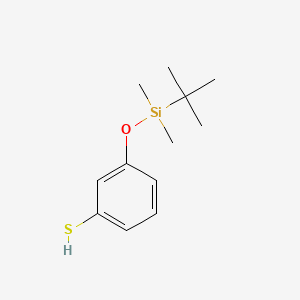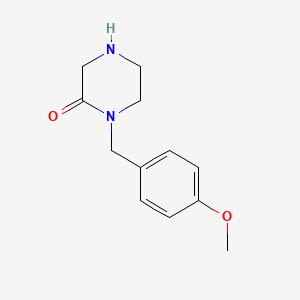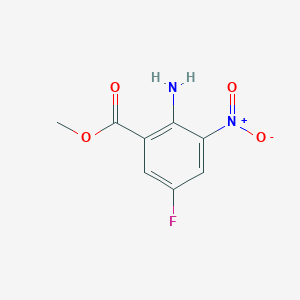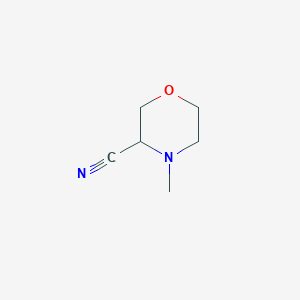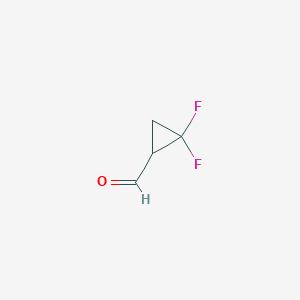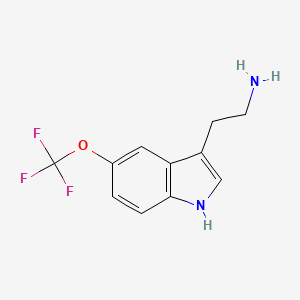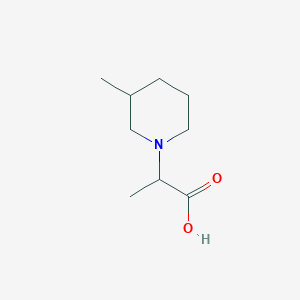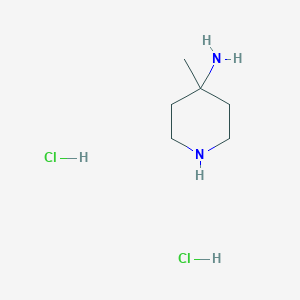
Indolizin-1-carbaldehyd
Übersicht
Beschreibung
Indolizine-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that exhibit significant biological and optical properties.
Synthetic Routes and Reaction Conditions:
Cyclization/Elimination: The Opatz group developed a method for synthesizing 2-aminoindolizines via the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.
Industrial Production Methods:
- Industrial production methods for indolizine-1-carbaldehyde typically involve large-scale cyclocondensation and cycloaddition reactions, utilizing catalysts and reagents that are compatible with a broad range of functional groups to achieve high yields and purity .
Types of Reactions:
Oxidation: Indolizine-1-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of indolizine-1-carbaldehyde typically yields indolizine-1-methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Indolizine-1-carboxylic acid.
Reduction: Indolizine-1-methanol.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Indolizine-1-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.
Mode of Action
Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.
Biochemical Pathways
Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Indolizine-1-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indolizidine alkaloids. These alkaloids are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Indolizine-1-carbaldehyde interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between indolizine-1-carbaldehyde and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may influence cellular processes .
Cellular Effects
Indolizine-1-carbaldehyde has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, indolizine-1-carbaldehyde can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function . Studies have demonstrated that indolizine-1-carbaldehyde can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Quinoline: A fused pyridine compound with applications in medicinal chemistry.
Isoquinoline: Similar to quinoline, with a different nitrogen position in the ring structure.
Uniqueness of Indolizine-1-carbaldehyde:
Structural Features: The unique positioning of the nitrogen atom in the indolizine ring distinguishes it from other similar compounds.
Biological Activity: Indolizine-1-carbaldehyde exhibits distinct biological activities, particularly in enzyme inhibition and receptor modulation, which are not as pronounced in other related compounds.
Indolizine-1-carbaldehyde continues to be a compound of interest due to its versatile applications and unique chemical properties. Its ongoing research and development hold promise for future advancements in various scientific fields.
Eigenschaften
IUPAC Name |
indolizine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORKGMSHWFZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618586 | |
| Record name | Indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-64-8 | |
| Record name | Indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



